Nardosinonediol
Overview
Description
. It is a white crystalline solid with the molecular formula C15H24O3 and a molecular weight of 252.35 g/mol. Nardosinonediol is known for its potential pharmacological activities, including neuroprotection and cardioprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nardosinonediol can be synthesized through various chemical reactions starting from simpler organic compounds. One common synthetic route involves the reduction of nardosinone, a related compound, using reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical synthesis using advanced reactors and purification techniques to ensure high yield and purity. The process may include steps such as extraction from plant material, chemical modification, and crystallization.
Chemical Reactions Analysis
Types of Reactions: Nardosinonediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents like halides or alkylating agents.
Major Products Formed:
Oxidation: Formation of nardosinone and other oxidized derivatives.
Reduction: Production of tetrahydronardosinon and other reduced derivatives.
Substitution: Generation of various substituted this compound derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its effects on serotonin transporters, making it a potential candidate for antidepressant drugs.
Medicine: Explored for its neuroprotective and cardioprotective properties, which could be beneficial in treating neurological and cardiac diseases.
Industry: Utilized in the production of pharmaceuticals and other bioactive compounds.
Mechanism of Action
Nardosinonediol exerts its effects primarily through its interaction with serotonin transporters (SERT). By inhibiting the reuptake of serotonin, it increases the availability of serotonin in the synaptic cleft, which can enhance mood and alleviate symptoms of depression. The molecular targets and pathways involved include the serotoninergic system and various intracellular signaling pathways.
Comparison with Similar Compounds
Nardosinonediol is similar to other serotonin transporter inhibitors such as fluoxetine and sertraline. it is unique in its natural origin and potential additional benefits in neuroprotection and cardioprotection. Other similar compounds include nardosinone, tetrahydronardosinon, and various derivatives of these compounds.
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Properties
IUPAC Name |
(3R,4aR,5R)-3-hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-9-6-5-7-10-11(16)8-12(17)13(14(2,3)18)15(9,10)4/h7,9,12-13,17-18H,5-6,8H2,1-4H3/t9-,12-,13?,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDGFZLAYDIKSV-ZGEJAQKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C2C1(C(C(CC2=O)O)C(C)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC=C2[C@]1(C([C@@H](CC2=O)O)C(C)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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